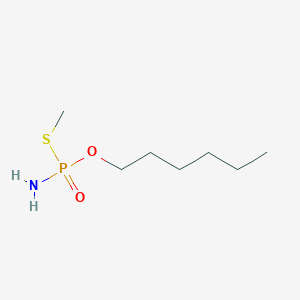
HMPAD
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
HMPAD is a chemical compound with the molecular formula C7H18NO3PS It is characterized by the presence of an amino group, a methylsulfanyl group, and a phosphoryl group attached to a hexane backbone
Méthodes De Préparation
The synthesis of HMPAD typically involves the reaction of hexanol with a phosphorylating agent, followed by the introduction of the amino and methylsulfanyl groups. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale reactors and continuous flow systems to optimize the efficiency and scalability of the synthesis process.
Analyse Des Réactions Chimiques
HMPAD undergoes various chemical reactions, including:
Oxidation: This reaction can convert the methylsulfanyl group to a sulfoxide or sulfone, depending on the oxidizing agent and conditions used.
Reduction: The compound can be reduced to remove the phosphoryl group, yielding simpler derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. .
Applications De Recherche Scientifique
HMPAD has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties
Mécanisme D'action
The mechanism by which HMPAD exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phosphoryl group can participate in phosphorylation reactions, while the amino group can form hydrogen bonds and ionic interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar compounds to HMPAD include:
- 1-(Amino-methylsulfanylphosphoryl)oxybutane
- 1-(Amino-methylsulfanylphosphoryl)oxypentane
- 1-(Amino-methylsulfanylphosphoryl)oxyheptane These compounds share similar structural features but differ in the length of the carbon chain. The uniqueness of this compound lies in its specific combination of functional groups and the hexane backbone, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
150641-14-8 |
|---|---|
Formule moléculaire |
C7H18NO2PS |
Poids moléculaire |
211.26 g/mol |
Nom IUPAC |
1-[amino(methylsulfanyl)phosphoryl]oxyhexane |
InChI |
InChI=1S/C7H18NO2PS/c1-3-4-5-6-7-10-11(8,9)12-2/h3-7H2,1-2H3,(H2,8,9) |
Clé InChI |
ZMRRARNEUWGVIZ-UHFFFAOYSA-N |
SMILES |
CCCCCCOP(=O)(N)SC |
SMILES canonique |
CCCCCCOP(=O)(N)SC |
Key on ui other cas no. |
150641-14-8 |
Synonymes |
HMPAD O-n-hexyl-S-methylphosphorothioamidate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















